1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one, also known as 2',4',6'-trihydroxy-3'-methylbutyrophenone, is an organic compound with the molecular formula and a molar mass of 210.23 g/mol. This compound features a butanone backbone substituted with a trihydroxy-3-methylphenyl group, contributing to its unique chemical properties. It is classified under the category of butyrophenones, which are known for their diverse applications in pharmaceuticals and organic synthesis .
The synthesis of 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one can be achieved through several methods:
The synthetic routes typically require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of solvents like toluene and catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these reactions .
The molecular structure of 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one can be represented as follows:
InChI=1S/C11H14O4/c1-6(2)4-9(14)11-10(15)5-8(13)7(3)12(11)16/h5-6,13,15-16H,4H2,1-3H3
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The compound exhibits a complex structure with multiple hydroxyl groups that influence its reactivity and solubility characteristics .
1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one participates in various chemical reactions due to its functional groups:
These reactions are typically facilitated by specific catalysts or reagents under controlled conditions to optimize yield and selectivity.
The mechanism of action for 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one involves its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its multiple hydroxyl groups. These interactions can modulate enzyme activities or receptor functions in biological systems, making it a candidate for pharmacological applications .
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize this compound and confirm its structure and purity .
1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one has potential applications in various scientific fields:
The core structure of 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one belongs to the acylphloroglucinol derivatives, characterized by a trihydroxybenzene ring acylated with an aliphatic chain. Biosynthesis initiates with the assembly of the phloroglucinol core via type III polyketide synthases (PKS). These enzymes catalyze the iterative condensation of malonyl-CoA units with a starter CoA ester (e.g., isobutyryl-CoA or acetyl-CoA), forming a poly-β-keto intermediate. Subsequent cyclization and aromatization yield the basic phloroglucinol scaffold (1,3,5-trihydroxybenzene) [4] [8]. In ferns such as Dryopteris and Polypodium, specific PKS enzymes exhibit substrate promiscuity, enabling the incorporation of diverse acyl chains. For 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one, butyryl-CoA serves as the starter unit, leading to a C4 side chain at the C1 position of the ring after aldol condensation and dehydration [8].
Structural diversification arises through post-PKS modifications, including methylation and acylation. In 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one, a methyl group at the C3 position (meta to the acyl chain) indicates C-methyltransferase activity. This methylation likely occurs early, directed by S-adenosyl methionine (SAM)-dependent methyltransferases acting on the polyketide intermediate before full aromatization [5] [8]. Notably, the 2,4,6-trihydroxy pattern remains unmethylated, suggesting regioselective control by the methyltransferase enzyme. Acylation patterns are equally conserved: Dryopteris crassirhizoma produces analogs like aspidin BB (3-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one), where the C3 methylation is consistent across species [3] [8].
Table 1: Characteristic Modifications in Dryopteris Acylphloroglucinols
Compound | Methylation Site | Acyl Chain Length | Biological Source |
---|---|---|---|
1-(2,4,6-Trihydroxy-3-methylphenyl)butan-1-one | C3 | C4 | Dryopteris spp. |
Albaspidin AP | C3, C5 | C5 | D. crassirhizoma |
Flavaspidic acid AB | C3 | C5 | D. filix-mas |
Fern genomes exhibit dynamic evolution driven by whole-genome duplications (WGDs) and transposable element proliferation. The recent Ceratopteris richardii genome (9.6 Gb) revealed that WGDs, such as the CERAα event (~60 MYA), facilitated the expansion of metabolic gene families [4] [10]. Biosynthetic pathways for acylphloroglucinols are often encoded in gene clusters co-localizing PKS, methyltransferase, and cytochrome P450 genes. These clusters show high synteny across leptosporangiate ferns (e.g., Polypodiales), indicating ancestral conservation [4] [7]. Tandem duplications of key genes—notably CRM1 and CRM6-like MADS-box regulators—correlate with increased complexity in secondary metabolism. Such duplications allow functional diversification of methyltransferases, optimizing methylation patterns for ecological adaptation (e.g., herbivory defense) [7] [10].
Table 2: Genomic Features Enabling Metabolic Diversification in Ferns
Genomic Event | Impact on Biosynthesis | Example in Ferns |
---|---|---|
Whole-genome duplication (WGD) | Expands gene families for PKS/methyltransferases | CERAα event in Ceratopteris (~60 MYA) |
Tandem duplication | Amplifies specialized metabolic gene clusters | CRM1/CRM6-like genes in Polypodiales |
Horizontal gene transfer (HGT) | Introduces novel catalytic capabilities (e.g., methylation) | Defense-related genes from bacteria |
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